Phosphine, bis(2-chlorophenyl)phenyl-
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Overview
Description
Phosphine, bis(2-chlorophenyl)phenyl- is an organophosphorus compound with the molecular formula C18H13Cl2P It is a phosphine derivative where the phosphorus atom is bonded to two 2-chlorophenyl groups and one phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphine, bis(2-chlorophenyl)phenyl- can be synthesized through several methods. One common approach involves the reaction of phenylphosphine with 2-chlorobenzene under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phosphine, bis(2-chlorophenyl)phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products Formed
Scientific Research Applications
Phosphine, bis(2-chlorophenyl)phenyl- has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of various organophosphorus compounds and materials.
Mechanism of Action
The mechanism by which phosphine, bis(2-chlorophenyl)phenyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It may also interact with cellular pathways, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- Phosphine, bis(4-chlorophenyl)phenyl-
- Phosphine, bis(2,4,6-trimethylphenyl)phenyl-
- Phosphine, bis(2-methylphenyl)phenyl-
Uniqueness
Phosphine, bis(2-chlorophenyl)phenyl- is unique due to the presence of two 2-chlorophenyl groups, which impart distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .
Biological Activity
Phosphine, bis(2-chlorophenyl)phenyl- (CAS No. 66185-98-6) is an organophosphorus compound that has garnered interest in various scientific fields due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and comparative studies with other phosphine derivatives.
Chemical Structure and Properties
Phosphine, bis(2-chlorophenyl)phenyl- has the following chemical characteristics:
Property | Details |
---|---|
Molecular Formula | C18H13Cl2P |
Molecular Weight | 331.2 g/mol |
IUPAC Name | bis(2-chlorophenyl)-phenylphosphane |
InChI Key | WUUKPOCGPVEOMQ-UHFFFAOYSA-N |
This compound features a phosphorus atom bonded to two 2-chlorophenyl groups and one phenyl group, which influences its reactivity and interaction with biological systems.
The biological activity of phosphine, bis(2-chlorophenyl)phenyl- is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. This interaction can lead to significant effects on cellular pathways, influencing biochemical processes such as cell proliferation and apoptosis .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of phosphine derivatives. For instance, aziridine phosphines and phosphine oxides have demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa (cervical carcinoma) and Ishikawa (endometrial adenocarcinoma) cells. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 3.125 to 100 µM, indicating their effectiveness in inhibiting cell viability .
A notable mechanism observed was the induction of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis in cancer cells. Specifically, compounds derived from phosphines exhibited increased ROS levels compared to untreated controls, suggesting a potential pathway for therapeutic applications .
Antibacterial Activity
Phosphine compounds have also been investigated for their antibacterial properties. Studies indicate moderate antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The antibacterial efficacy is often compared with standard antibiotics, revealing that certain phosphine derivatives could serve as potential alternatives or adjuncts in antibiotic therapy .
Comparative Analysis
When comparing phosphine, bis(2-chlorophenyl)phenyl- with other similar compounds, it is essential to note the influence of substituents on biological activity. For example:
- Phosphine, bis(4-chlorophenyl)phenyl- : Exhibits different reactivity profiles due to the position of chlorine substituents.
- Phosphine oxides : Generally show higher biological activity than their phosphine counterparts due to increased polarity and solubility .
Case Studies
- Aziridine Phosphines : In a study evaluating aziridine phosphines' anticancer potential, researchers found that specific derivatives significantly inhibited cell growth in HeLa cells while inducing apoptosis through ROS-mediated pathways .
- Antibacterial Efficacy : Another study assessed the antibacterial properties of phosphine derivatives against clinical isolates of Staphylococcus aureus, demonstrating comparable efficacy to traditional antibiotics .
Properties
CAS No. |
66185-98-6 |
---|---|
Molecular Formula |
C18H13Cl2P |
Molecular Weight |
331.2 g/mol |
IUPAC Name |
bis(2-chlorophenyl)-phenylphosphane |
InChI |
InChI=1S/C18H13Cl2P/c19-15-10-4-6-12-17(15)21(14-8-2-1-3-9-14)18-13-7-5-11-16(18)20/h1-13H |
InChI Key |
WUUKPOCGPVEOMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2Cl)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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